BenchChemオンラインストアへようこそ!

1-(3,5-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride

Procurement Chemical sourcing Exclusivity

1-(3,5-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride (CAS 1212166-18-1) is a synthetic small molecule comprising a 3,5-dimethylpiperidine moiety linked via a propan-2-ol bridge to a p-tolyloxy aromatic group, supplied as the hydrochloride salt. Its closest structural analogs include the regioisomeric 2,6-dimethylpiperidine variant (CAS 1212328-66-9), the mono-methyl 3-methylpiperidine analog (CAS 1208908-32-0), and the 4-bromophenoxy derivative (no CAS listed), each differing by a single substituent position or halogen substitution pattern within the phenoxy ring system.

Molecular Formula C17H28ClNO2
Molecular Weight 313.87
CAS No. 1212166-18-1
Cat. No. B2699642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride
CAS1212166-18-1
Molecular FormulaC17H28ClNO2
Molecular Weight313.87
Structural Identifiers
SMILESCC1CC(CN(C1)CC(COC2=CC=C(C=C2)C)O)C.Cl
InChIInChI=1S/C17H27NO2.ClH/c1-13-4-6-17(7-5-13)20-12-16(19)11-18-9-14(2)8-15(3)10-18;/h4-7,14-16,19H,8-12H2,1-3H3;1H
InChIKeyCPHRDZDLBVSYMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride (CAS 1212166-18-1): Chemical Identity & Comparator Baseline


1-(3,5-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride (CAS 1212166-18-1) is a synthetic small molecule comprising a 3,5-dimethylpiperidine moiety linked via a propan-2-ol bridge to a p-tolyloxy aromatic group, supplied as the hydrochloride salt. Its closest structural analogs include the regioisomeric 2,6-dimethylpiperidine variant (CAS 1212328-66-9), the mono-methyl 3-methylpiperidine analog (CAS 1208908-32-0), and the 4-bromophenoxy derivative (no CAS listed), each differing by a single substituent position or halogen substitution pattern within the phenoxy ring system. These subtle structural variations are expected to produce meaningful differences in physicochemical properties, biological target engagement profiles, and synthetic accessibility, underscoring the need for compound-specific evidence in procurement decisions [1] [2].

Why 1-(3,5-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride Cannot Be Interchanged with In-Class Analogs


Within this structural subclass, even single-atom or positional changes in the piperidine methyl substitution pattern (3,5- vs. 2,6- vs. 3-mono-methyl) or halogen modifications on the phenoxy ring (p-tolyl vs. p-bromophenyl) can profoundly affect lipophilicity, hydrogen-bonding capacity, and steric bulk at the receptor interface. Literature precedents from piperidine-based GPCR ligands and ion channel modulators demonstrate that such variations routinely shift target selectivity profiles, alter IC50 values by orders of magnitude in functional assays, and change metabolic stability [1] [2]. Consequently, procurement based on scaffold similarity alone — without compound-specific quantitative evidence — carries a high risk of selecting a molecule with divergent potency, off-target activity, or physicochemical behavior that invalidates downstream experimental reproducibility.

Quantitative Differentiation Evidence for 1-(3,5-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride vs. Closest Analogs


Procurement Scarcity Advantage: Sole Commercial Availability Among 3,5-Dimethylpiperidine p-Tolyloxy Propanol Isomers

Among the three closest structural analogs (3,5-dimethylpiperidine, 2,6-dimethylpiperidine, and 3-methylpiperidine variants with identical p-tolyloxy-propan-2-ol backbones), the 3,5-dimethylpiperidine target compound is the sole isomer indexed under CAS 1212166-18-1 in the PubChem database with documented commercial sourcing. The 2,6-dimethylpiperidine regioisomer (CAS 1212328-66-9) and the 3-methylpiperidine mono-methyl analog (CAS 1208908-32-0) are structurally catalogued but exhibit fewer active vendor listings in major aggregator databases [1] [2]. This asymmetric availability profile confers a practical advantage: the target compound can be procured with shorter lead times for structure-activity relationship (SAR) studies, whereas the comparators may require custom synthesis.

Procurement Chemical sourcing Exclusivity

Computed Lipophilicity and Hydrogen-Bonding Divergence Between 3,5- and 2,6-Dimethylpiperidine Regioisomers

Computationally predicted molecular properties reveal quantifiable differences between the 3,5-dimethylpiperidine target compound and its 2,6-dimethylpiperidine regioisomer. The target compound exhibits a molecular weight of 299.83 g/mol (free base) and a computed hydrogen bond donor count of 2, identical to the 2,6-dimethyl regioisomer (313.9 g/mol including HCl). However, the distinct methyl group geometry at the 3- and 5-positions versus the 2- and 6-positions is predicted to alter the three-dimensional steric profile and local lipophilicity distribution around the piperidine nitrogen, influencing membrane permeability and target binding pocket complementarity [1] [2]. These computed parameters, while not biological assay data, provide a quantifiable basis for expecting differential pharmacokinetic behavior.

Physicochemical profiling Lipophilicity Drug-likeness

Phenoxy Ring Substitution as a Potency Determinant: Class-Level Inference from the 4-Bromophenoxy Analog

A structurally related 3,5-dimethylpiperidine-propan-2-ol analog bearing a 4-bromophenoxy group (instead of p-tolyloxy) demonstrated sub-100 nM antiproliferative activity (IC50 <0.1 µM) against MDA-MB-231 triple-negative breast cancer cells and IC50 of 0.14 µM against HepG2 hepatocellular carcinoma cells . This potency, measured in standard cytotoxicity assays, establishes a class-level baseline for the 3,5-dimethylpiperidine-propan-2-ol scaffold and reveals that phenoxy ring substitution (bromo vs. methyl) can modulate activity by at least 1-2 orders of magnitude across different cancer cell lines. The target compound's p-tolyloxy substituent, being electron-donating (vs. electron-withdrawing bromo), is predicted to produce a distinct potency and selectivity fingerprint in the same cellular models, a hypothesis testable only with the specific compound.

Anticancer screening Cytotoxicity SAR

Piperidine Methyl Substitution Pattern and Ion Channel Target Engagement: Structural Rationale for KtrAB Selectivity

A closely related dimethylpiperidine-propan-2-ol analog — 1-(4-chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol — was identified as a validated inhibitor of the bacterial KtrAB potassium ion channel complex, a target implicated in pathogen survival within host cells [1]. The compound demonstrated functional KtrAB inhibition in a fluorometric liposome assay at the preclinical in vitro stage. Critically, the dimethylpiperidine moiety is essential for KtrAB binding: the 2,6-dimethyl substitution pattern used in the published inhibitor differs from the 3,5-dimethyl configuration of the target compound. Since KtrAB's RCK domain architecture features a stereochemically defined nucleotide-binding pocket, the positional shift of methyl groups from the 2,6- to the 3,5-orientation is predicted to alter the fit within the ion channel's regulatory domain, potentially yielding differential inhibitory potency, species-specific selectivity (e.g., Vibrio vs. Bacillus KtrAB orthologs), or distinct nucleotide-competitive profiles [2].

Ion channel modulation Anti-virulence Potassium homeostasis

Optimal Procurement and Application Scenarios for 1-(3,5-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride


Matched Molecular Pair (MMP) SAR Studies: Methyl Position Isomer Benchmarking

The compound serves as a critical 3,5-dimethyl matched molecular pair partner alongside the 2,6-dimethylpiperidine regioisomer (CAS 1212328-66-9) and the 3-monomethylpiperidine analog (CAS 1208908-32-0). In a systematic MMP analysis, researchers can isolate the effect of piperidine methyl group position on target binding, cellular permeability, and metabolic stability while holding the propan-2-ol linker and p-tolyloxy aromatic group constant. This design is directly supported by computed property divergences and commercial availability data (Section 3, Evidence_Items 1 and 2) [1] [2].

Oncology Cell Panel Screening: Phenoxy Ring Electronic Modulation of Cytotoxicity

Building on the demonstrated sub-100 nM antiproliferative activity of the 4-bromophenoxy 3,5-dimethylpiperidine analog in MDA-MB-231 and HepG2 cancer cells, procurement of the p-tolyloxy target compound enables a controlled comparison of electron-donating (p-methyl) versus electron-withdrawing (p-bromo) phenoxy substitution on the same 3,5-dimethylpiperidine-propan-2-ol scaffold. Parallel IC50 determination across a cancer cell line panel (breast, liver, rhabdomyosarcoma) will quantify the potency shift attributable solely to phenoxy ring electronics, a SAR relationship inferred from class-level evidence (Section 3, Evidence_Item 3) .

Anti-Virulence Drug Discovery: KtrAB Potassium Channel Inhibitor Diversification

For programs targeting bacterial K+ homeostasis as an anti-virulence strategy, the target compound extends the chemical space beyond the published 2,6-dimethylpiperidine KtrAB inhibitor class. The 3,5-dimethyl geometry offers an untested stereoelectronic profile for binding the KtrAB RCK regulatory domain. Direct comparative testing in fluorometric liposome KtrAB assays — evaluating potency against Vibrio and Bacillus orthologs alongside nucleotide competition profiles (ATP vs. ADP) — will establish the first structure-activity relationship for dimethylpiperidine positional isomerism at this therapeutically relevant ion channel target (Section 3, Evidence_Item 4) [3].

GPCR Ligand Screening Libraries: Piperidine Conformational Diversity Expansion

The 3,5-dimethylpiperidine moiety imparts a distinct conformational preference compared to the more common 2,6-dimethylpiperidine or unsubstituted piperidine building blocks found in commercial GPCR-focused libraries. Incorporating this compound into aminergic or peptidergic GPCR screening decks increases three-dimensional scaffold diversity, potentially capturing receptor subtypes or signaling bias profiles (e.g., β-arrestin vs. G-protein coupling) missed by flatter, 2,6-substituted piperidine congeners. This application is mechanistically grounded in the computed steric topology differences (Section 3, Evidence_Item 2) and literature precedent for piperidine substitution pattern-dependent GPCR pharmacology [2].

Quote Request

Request a Quote for 1-(3,5-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.